molecular formula C19H10BrN3O3 B2372551 3-(2-Bromo-4-nitrophenoxy)pyrido[1,2-a]indole-10-carbonitrile CAS No. 477888-95-2

3-(2-Bromo-4-nitrophenoxy)pyrido[1,2-a]indole-10-carbonitrile

Cat. No.: B2372551
CAS No.: 477888-95-2
M. Wt: 408.211
InChI Key: JAXOGDSMZLSLMR-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-nitrophenoxy)pyrido[1,2-a]indole-10-carbonitrile is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological and pharmacological activities. This particular compound features a pyrido[1,2-a]indole core structure, which is fused with a phenoxy group substituted with bromine and nitro groups, as well as a carbonitrile group.

Preparation Methods

The synthesis of 3-(2-Bromo-4-nitrophenoxy)pyrido[1,2-a]indole-10-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-bromo-4-nitrophenol and pyrido[1,2-a]indole.

    Coupling Reaction: The 2-bromo-4-nitrophenol is reacted with pyrido[1,2-a]indole under basic conditions to form the phenoxy-substituted indole derivative.

    Nitration: The phenoxy-substituted indole derivative undergoes nitration to introduce the nitro group.

    Cyanation: Finally, the compound is subjected to cyanation to introduce the carbonitrile group.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

3-(2-Bromo-4-nitrophenoxy)pyrido[1,2-a]indole-10-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or hydrogen gas, resulting in the reduction of the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

3-(2-Bromo-4-nitrophenoxy)pyrido[1,2-a]indole-10-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Properties

IUPAC Name

3-(2-bromo-4-nitrophenoxy)pyrido[1,2-a]indole-10-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10BrN3O3/c20-16-9-12(23(24)25)4-7-19(16)26-13-5-6-14-15(11-21)17-3-1-2-8-22(17)18(14)10-13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXOGDSMZLSLMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(N2C=C1)C=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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